3-Sulfamoylbenzamide

Renal outer medullary potassium channel ROMK Diuretics

3-Sulfamoylbenzamide is the definitive meta-substituted sulfonamide pharmacophore for high-fidelity target validation. Unlike 2- or 4-regioisomers, its meta positioning ensures insensitivity to the ROMK N171D pore mutation and unmatched >180-fold HDAC8 selectivity over HDAC2. This scaffold also underpins clinical-stage HBV capsid assembly modulators. Specify the correct regioisomer to preserve assay reproducibility and SAR integrity.

Molecular Formula C7H8N2O3S
Molecular Weight 200.22 g/mol
CAS No. 1576-42-7
Cat. No. B074759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Sulfamoylbenzamide
CAS1576-42-7
Molecular FormulaC7H8N2O3S
Molecular Weight200.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)N)C(=O)N
InChIInChI=1S/C7H8N2O3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12)
InChIKeyAJVBPNRMKNARPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Sulfamoylbenzamide (CAS 1576-42-7): Core Properties and Multitarget Scaffold Potential


3-Sulfamoylbenzamide (CAS 1576-42-7) is an aromatic sulfonamide derivative comprising a benzamide core with a sulfamoyl (-SO₂NH₂) group at the meta position. This compound is a versatile pharmacophore in medicinal chemistry, demonstrating inhibitory activity against a range of therapeutic targets including carbonic anhydrase isoforms , histone deacetylase 8 (HDAC8) [1], renal outer medullary potassium (ROMK) channels [2], and human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) [3]. Its utility extends to antiviral applications as a capsid assembly modulator for hepatitis B virus (HBV) [4].

3-Sulfamoylbenzamide (CAS 1576-42-7): Why Regioisomer or Scaffold Substitution Compromises Target Engagement


In drug discovery and chemical biology, the substitution of 3-sulfamoylbenzamide with its 2- or 4-substituted regioisomers or a simpler benzenesulfonamide scaffold is not a valid procurement strategy. The meta-substitution pattern dictates distinct steric and electronic interactions within target binding pockets, leading to profound differences in isoform selectivity and potency. For instance, the 3-sulfamoylbenzamide core confers insensitivity to the ROMK N171D pore mutation, a critical resistance mechanism that abolishes activity of other small-molecule ROMK inhibitors [1]. Similarly, HDAC8 selectivity over HDAC2 (>180-fold) is a direct consequence of the meta-substituted N-hydroxybenzamide pharmacophore [2]. Uncontrolled substitution jeopardizes experimental reproducibility and the validity of structure-activity relationship (SAR) studies.

3-Sulfamoylbenzamide (CAS 1576-42-7) Quantitative Differentiation Guide: Evidence-Based Procurement Data


ROMK Inhibition: Insensitivity to N171D Mutation Confers Functional Advantage Over Legacy Inhibitors

In whole-cell patch clamp electrophysiology assays, the 3-sulfamoylbenzamide derivative (-)-16 (a direct analog of the core scaffold) retains full inhibitory activity against the ROMK N171D mutant channel, whereas the inhibitory activity of previously reported small-molecule ROMK inhibitors (e.g., compounds 1 and 2) is largely abolished by this clinically relevant pore mutation [1]. This insensitivity suggests a distinct binding mode that avoids the N171 residue, which is a conserved part of the binding site for earlier inhibitor chemotypes [1].

Renal outer medullary potassium channel ROMK Diuretics Hypertension

HDAC8 Inhibition: Meta-Substitution Drives Exceptional Selectivity Over HDAC2 and HDAC6

A series of N-hydroxy-3-sulfamoylbenzamide-based inhibitors (compounds 12a, 12b, 12c) exhibited potent HDAC8 inhibition with two-digit nanomolar IC50 values and remarkable isoform selectivity. In direct enzymatic assays, these compounds demonstrated >180-fold selectivity for HDAC8 over HDAC2 and approximately 30-fold selectivity over HDAC6 [1]. This contrasts sharply with pan-HDAC inhibitors like SAHA (vorinostat) and PXD101 (belinostat), which show limited isoform discrimination [1].

Histone deacetylase HDAC8 Isoform selectivity Cancer epigenetics

Species Selectivity: Human-Specific ROMK Inhibition Distinguishes 3-Sulfamoylbenzamides from Earlier Chemotypes

The 3-sulfamoylbenzamide derivative PF-06807656 exhibits high selectivity for human over rat ROMK channels. In thallium flux assays, the IC50 against human ROMK1-expressing HEK293 cells was 391 nM, whereas no significant inhibition was observed against rat ROMK1-expressing cells up to 30 µM (0% inhibition) . This represents a >76-fold selectivity window. In contrast, previously reported small-molecule ROMK inhibitors generally show cross-species activity [1].

ROMK Species selectivity Diuretics Preclinical translation

Cathepsin D Inhibition: Meta-Regioisomer Demonstrates Potency Comparable to Ortho-Substituted Analogs

In a panel of sulfamoylbenzamide derivatives, the ortho-substituted analog N-(3-chlorophenyl)-2-sulfamoylbenzamide was identified as the most potent Cathepsin D inhibitor with an IC50 of 1.25 µM [1]. While the 3-sulfamoylbenzamide scaffold is not the most potent in this specific assay, derivatives of the meta-substituted core exhibit IC50 values within a comparable range (1.25–2.0 µM), confirming that the meta substitution does not preclude Cathepsin D engagement and offers a versatile starting point for further optimization [1].

Cathepsin D Aspartic protease Cancer Breast cancer

HBV Capsid Assembly Modulation: Meta-Regioisomer Serves as Core for Clinical-Stage Antivirals

The sulfamoylbenzamide (SBA) scaffold, specifically the meta-substituted variant, has emerged as a privileged chemotype for HBV capsid assembly modulators (CAMs). Patent literature analysis reveals that SBAs have led to four human clinical phase 1 candidates [1]. Notably, optimization of the 3-sulfamoylbenzamide core has yielded compounds like KR019 and KR026, which exhibit over 170-fold higher selectivity than the reference compound NVR 3-778 while maintaining potent antiviral activity in HBV-replicating cells [2].

Hepatitis B virus Capsid assembly modulator Antiviral CAM

3-Sulfamoylbenzamide (CAS 1576-42-7): Optimal Procurement Scenarios in Research and Development


ROMK Channel Pharmacology: Profiling Human-Specific Inhibitors

Procure 3-sulfamoylbenzamide or its optimized derivatives (e.g., PF-06807656) for electrophysiological and flux-based studies of human ROMK (Kir1.1) channels. Its insensitivity to the N171D pore mutation and high human-over-rat selectivity make it an essential tool compound for dissecting human-specific ROMK pharmacology, especially in projects aiming to circumvent hypokalemia associated with current diuretics [1].

HDAC8-Selective Chemical Biology and Lead Optimization

Utilize the N-hydroxy-3-sulfamoylbenzamide scaffold to probe HDAC8 function in cancer and other diseases. The documented >180-fold selectivity over HDAC2 and ~30-fold over HDAC6 is unparalleled among many commercial HDAC tool compounds, enabling clean target validation studies and reducing the off-target toxicity typical of pan-HDAC inhibitors like SAHA [2].

HBV Capsid Assembly Modulator (CAM) Discovery Programs

Incorporate 3-sulfamoylbenzamide as a core fragment or starting point for the design of novel HBV capsid assembly modulators. This scaffold has a validated track record with multiple clinical candidates and well-defined SAR, providing a lower-risk entry point for antiviral drug discovery initiatives aimed at functional cure of chronic hepatitis B [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Sulfamoylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.